Phenyl 2,3,4-tri-O-acetyl-a-L-thiorhamnopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 2,3,4-tri-O-acetyl-a-L-thiorhamnopyranoside is a synthetic carbohydrate derivative with the molecular formula C18H22O7S and a molecular weight of 382.43 g/mol . This compound is primarily used in carbohydrate chemistry and structural studies due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2,3,4-tri-O-acetyl-a-L-thiorhamnopyranoside typically involves the acetylation of a thiorhamnopyranoside precursor. The process begins with the protection of hydroxyl groups using acetyl groups. The reaction is carried out in the presence of acetic anhydride and a catalyst such as pyridine under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, including temperature, pressure, and reagent concentrations. The final product is purified using techniques such as recrystallization or chromatography to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
Phenyl 2,3,4-tri-O-acetyl-a-L-thiorhamnopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioether group to a thiol using reducing agents such as lithium aluminum hydride.
Substitution: The acetyl groups can be substituted with other protective groups or functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or ammonia.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Derivatives with different protective groups.
Scientific Research Applications
Phenyl 2,3,4-tri-O-acetyl-a-L-thiorhamnopyranoside is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a building block for the synthesis of complex carbohydrates and glycoconjugates.
Biology: The compound is used in studies related to carbohydrate metabolism and enzyme interactions.
Medicine: It is employed in the development of carbohydrate-based drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Phenyl 2,3,4-tri-O-acetyl-a-L-thiorhamnopyranoside involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The acetyl groups protect the hydroxyl groups, allowing selective reactions to occur at other sites on the molecule. This selective reactivity is crucial for the synthesis of complex carbohydrates and glycoconjugates .
Comparison with Similar Compounds
Phenyl 2,3,4-tri-O-acetyl-a-L-thiorhamnopyranoside is unique due to its specific acetylation pattern and thioether linkage. Similar compounds include:
Phenyl 2,4,6-tri-O-acetyl-3-O-allyl-1-thio-β-D-glucopyranoside: Used in glycosylation reactions.
Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside: Another acetylated thiosugar used in carbohydrate synthesis.
Properties
IUPAC Name |
[(2S,3S,4R,5R,6S)-4,5-diacetyloxy-2-methyl-6-phenylsulfanyloxan-3-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O7S/c1-10-15(23-11(2)19)16(24-12(3)20)17(25-13(4)21)18(22-10)26-14-8-6-5-7-9-14/h5-10,15-18H,1-4H3/t10-,15-,16+,17+,18-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJGKQRQWRZEKO-VVRBALCJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.